N-cyclopentyl-4-[(methylsulfonyl)amino]benzenesulfonamide
Overview
Description
N-cyclopentyl-4-[(methylsulfonyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C12H18N2O4S2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.07079941 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Prodrug Development
One significant area of application is the development of prodrug forms for sulfonamides. Sulfonamides, including variants like N-cyclopentyl-4-[(methylsulfonyl)amino]benzenesulfonamide, have been evaluated as potential prodrugs, particularly focusing on enhancing water solubility and lipophilicity, which are crucial for drug delivery and bioavailability. The research by Larsen, Bundgaard, and Lee (1988) explored various N-acyl derivatives of N-methylsulfonamides as prodrug candidates, demonstrating that these derivatives could be enzymatically hydrolyzed to yield the parent sulfonamide in quantitative amounts. This approach presents a promising strategy for improving the pharmacological profiles of sulfonamide drugs (Larsen, J. D., Bundgaard, H., & Lee, V. H., 1988).
Enzyme Inhibition
Another key application is in the inhibition of enzymes, such as carbonic anhydrases and phospholipase A2. Ceruso et al. (2014) synthesized sulfonamides with effective inhibitory action against Porphyromonas gingivalis γ-carbonic anhydrase, showcasing the potential of these compounds in combating bacterial infections. Similarly, Oinuma et al. (1991) developed 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, indicating the therapeutic relevance of sulfonamides in cardiovascular diseases (Ceruso, M. et al., 2014); (Oinuma, H. et al., 1991).
Antimicrobial Activities
Sulfonamides, including this compound, have demonstrated significant antimicrobial activities. Malwal et al. (2012) reported on 2,4-dinitrophenylsulfonamides as cysteine-activated sources of sulfur dioxide (SO₂) with antimycobacterial properties, highlighting the potential of sulfonamide derivatives in treating tuberculosis (Malwal, S. R. et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and investigated for their antibacterial activity . These molecules, in isolation and in complex with cell-penetrating peptides like octaarginine, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Similar compounds have been known to interact with bacterial cells, leading to their death .
Result of Action
Similar compounds have shown potent antibacterial activity, indicating that they may lead to bacterial cell death .
Properties
IUPAC Name |
N-cyclopentyl-4-(methanesulfonamido)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-19(15,16)13-11-6-8-12(9-7-11)20(17,18)14-10-4-2-3-5-10/h6-10,13-14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSYNMKPDKXXAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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